molecular formula C8H17NO B13182558 4-Amino-2-cyclobutylbutan-2-ol

4-Amino-2-cyclobutylbutan-2-ol

Cat. No.: B13182558
M. Wt: 143.23 g/mol
InChI Key: DFJBQGQRUHTZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-cyclobutylbutan-2-ol is an organic compound with a unique structure that includes both an amino group and a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-cyclobutylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of cyclobutylcarbinol with ammonia in the presence of a reducing agent. This reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogenation conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-cyclobutylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction can produce secondary amines .

Scientific Research Applications

4-Amino-2-cyclobutylbutan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 4-Amino-2-cyclobutylbutan-2-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclobutyl ring provides steric hindrance, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-cyclobutylbutan-2-ol is unique due to the combination of its amino group and cyclobutyl ring, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-amino-2-cyclobutylbutan-2-ol

InChI

InChI=1S/C8H17NO/c1-8(10,5-6-9)7-3-2-4-7/h7,10H,2-6,9H2,1H3

InChI Key

DFJBQGQRUHTZTK-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C1CCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.